(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride is a compound that combines a cyclohexylmethyl group with a thiophen-3-ylmethyl group, linked through an amine and stabilized as a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride typically involves the following steps:
Formation of the Thiophen-3-ylmethyl Intermediate: This can be achieved through the Paal–Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the Paal–Knorr synthesis and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with acidic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Cyclohexylmethylamines: Compounds like cyclohexylmethylamine itself, which is used as an intermediate in organic synthesis.
Uniqueness
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride is unique due to its combination of a cyclohexylmethyl group and a thiophen-3-ylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H20ClNS |
---|---|
Molekulargewicht |
245.81 g/mol |
IUPAC-Name |
1-cyclohexyl-N-(thiophen-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H |
InChI-Schlüssel |
OYGYHFKNPFGZRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNCC2=CSC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.